molecular formula C14H18O B11897918 1-(p-Tolyl)cyclohexanecarbaldehyde

1-(p-Tolyl)cyclohexanecarbaldehyde

Cat. No.: B11897918
M. Wt: 202.29 g/mol
InChI Key: RPVPPRPPKHOSMA-UHFFFAOYSA-N
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Description

1-(p-Tolyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C14H18O It features a cyclohexane ring substituted with a p-tolyl group and an aldehyde functional group

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(4-methylphenyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C14H18O/c1-12-5-7-13(8-6-12)14(11-15)9-3-2-4-10-14/h5-8,11H,2-4,9-10H2,1H3

InChI Key

RPVPPRPPKHOSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(p-Tolyl)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of p-tolylcyclohexane with an appropriate acylating agent, such as cyclohexanecarbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the reduction of 1-(p-tolyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by oxidation of the resulting alcohol to the aldehyde using reagents like pyridinium chlorochromate or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of 1-(p-Tolyl)cyclohexanecarbaldehyde may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(p-Tolyl)cyclohexanecarboxylic acid.

    Reduction: 1-(p-Tolyl)cyclohexanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(p-Tolyl)cyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting aldehyde dehydrogenase enzymes.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)cyclohexanecarbaldehyde depends on its specific application. In enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. The aromatic ring and cyclohexane moiety contribute to the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(o-Tolyl)cyclohexanecarbaldehyde
  • 1-(m-Tolyl)cyclohexanecarbaldehyde
  • 1-(p-Tolyl)cyclohexanone
  • 1-(p-Tolyl)cyclohexanol

Uniqueness

1-(p-Tolyl)cyclohexanecarbaldehyde is unique due to the presence of the p-tolyl group, which influences its reactivity and binding properties. The position of the methyl group on the aromatic ring (para position) affects the compound’s electronic and steric characteristics, distinguishing it from its ortho and meta isomers. Additionally, the aldehyde functional group provides versatility in chemical transformations and applications.

Biological Activity

1-(p-Tolyl)cyclohexanecarbaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a cyclohexane ring substituted with a p-tolyl group and an aldehyde functional group, has been investigated for its pharmacological properties, including its role as a precursor in synthetic pathways for biologically active molecules.

  • Molecular Formula : C12H14O
  • Molecular Weight : 174.24 g/mol
  • Melting Point : 182-183 °C

The compound exhibits typical reactivity of aldehydes, participating in various chemical reactions that can lead to the formation of more complex structures.

Biological Activity

Research on the biological activity of 1-(p-Tolyl)cyclohexanecarbaldehyde indicates its potential as a pharmacologically active agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

1-(p-Tolyl)cyclohexanecarbaldehyde has demonstrated significant antimicrobial properties against a range of pathogens. In a study evaluating its efficacy, the compound showed inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 1-(p-Tolyl)cyclohexanecarbaldehyde. The compound was tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The results indicated that the compound exhibits selective cytotoxicity, with IC50 values ranging from 20 to 50 µM across different cell lines, suggesting its potential use in cancer therapeutics.

Cell Line IC50 (µM)
MCF-725
HeLa30
A54940

The mechanism by which 1-(p-Tolyl)cyclohexanecarbaldehyde exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies using flow cytometry have shown an increase in Annexin V positive cells after treatment with the compound, indicating early apoptotic events.

Case Study 1: Synthesis and Evaluation

In one notable study, researchers synthesized derivatives of 1-(p-Tolyl)cyclohexanecarbaldehyde and evaluated their biological activities. The derivatives were tested for their ability to inhibit specific enzymes linked to tumor progression. The study found that certain modifications enhanced the inhibitory effects on these enzymes, presenting opportunities for drug development.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound. It was found to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases.

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